molecular formula C16H14N2O4 B2613309 N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 2034442-15-2

N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No.: B2613309
CAS No.: 2034442-15-2
M. Wt: 298.298
InChI Key: URZUSDYWOLYWBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is the process of transforming a target molecule into simpler precursor structures regardless of any potential reactivity/interaction with the precursor molecules .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include its reactivity, what products are formed during the reaction, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves determining properties such as melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Catalysts for Synthesis of Heterocyclic Compounds

One study discusses the use of N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand in bimetallic boron-containing heterogeneous catalysts. These catalysts demonstrated high activity in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings. This implies potential applications in catalyzing reactions for synthesizing complex organic compounds, including those with bifuran and isoxazole moieties (Bumagin et al., 2019).

Synthesis and Characterization of Research Chemicals

Another relevant study involves the synthesis and characterization of a research chemical, highlighting the importance of accurate structural identification for novel compounds. It presents a methodological approach that could be applicable for studying and differentiating compounds with complex structures like N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide, ensuring correct identification and understanding of their properties (McLaughlin et al., 2016).

Antimicrobial and Antioxidant Activities

Research into N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide synthesized for antimicrobial and antioxidant activities indicates the broader pharmaceutical and biomedical potential of structurally related carboxamides. This study suggests that incorporating a heterocyclic ring could enhance biological activity, offering a pathway for developing new drugs or chemical agents with improved efficacy (Sindhe et al., 2016).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with its target. For drugs, this often involves binding to a specific receptor or enzyme .

Safety and Hazards

Safety and hazard analysis involves determining any risks associated with handling or using the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include exploring its use in various industries, or studying its effects in biological systems .

Properties

IUPAC Name

5-cyclopropyl-N-[[5-(furan-3-yl)furan-2-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-16(13-7-15(22-18-13)10-1-2-10)17-8-12-3-4-14(21-12)11-5-6-20-9-11/h3-7,9-10H,1-2,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZUSDYWOLYWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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